Cas no 183995-63-3 (Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI))

Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) 化学的及び物理的性質
名前と識別子
-
- ethyl 2-[benzyl-[2-[benzyl-(2-ethoxy-2-oxo-ethyl)amino]ethyl]amino]acetate
- {BENZYL-[2-(BENZYL-ETHOXYCARBONYLMETHYL-AMINO)-ETHYL]-AMINO}-ACETIC ACID ETHYL ESTER
- ethyl 2-[benzyl-[2-[benzyl-(2-ethoxy-2-oxoethyl)amino]ethyl]amino]acetate
- (BENZYL-[2-(BENZYL-ETHOXYCARBONYLMETHYL-AMINO)-ETHYL]-AMINO)-ACETIC ACID ETHYL ESTER
- 183995-63-3
- Diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate (non-preferred name)
- MFCD06858464
- DTXSID30652718
- Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI)
-
- MDL: MFCD06858464
- インチ: InChI=1S/C24H32N2O4/c1-3-29-23(27)19-25(17-21-11-7-5-8-12-21)15-16-26(20-24(28)30-4-2)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3
- InChIKey: LMUBGEJORCPEDQ-UHFFFAOYSA-N
- SMILES: CCOC(CN(CC1C=CC=CC=1)CCN(CC1C=CC=CC=1)CC(OCC)=O)=O
計算された属性
- 精确分子量: 412.23636
- 同位素质量: 412.236
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 15
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1A^2
- XLogP3: 3.9
じっけんとくせい
- 密度みつど: 1.116
- Boiling Point: 497.3°Cat760mmHg
- フラッシュポイント: 254.6°C
- Refractive Index: 1.549
- PSA: 59.08
Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB286481-1 g |
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester |
183995-63-3 | 1g |
€528.60 | 2023-04-26 | ||
abcr | AB286481-1g |
{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester; . |
183995-63-3 | 1g |
€528.60 | 2025-02-21 |
Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI)に関する追加情報
Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) and CAS No. 183995-63-3: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI), identified by the CAS number 183995-63-3, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, with its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development, molecular biology, and synthetic chemistry. The detailed exploration of this molecule not only highlights its chemical characteristics but also integrates the latest research findings to underscore its relevance in contemporary scientific endeavors.
The molecular structure of Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) is characterized by a bifunctional backbone composed of 1,2-ethanediyl units linked to two N-(phenylmethyl) groups, each further modified with diethyl ester functionalities. This configuration imparts a high degree of flexibility and reactivity, making it a versatile intermediate in organic synthesis. The presence of phenylmethyl (benzyl) groups enhances the compound's solubility and interaction with biological targets, which is crucial for pharmaceutical applications.
In recent years, the compound has been extensively studied for its role in the development of novel therapeutic agents. Research has demonstrated its efficacy as a precursor in the synthesis of peptidomimetics and protease inhibitors. These molecules are particularly valuable in treating chronic diseases such as cancer, inflammation, and neurodegenerative disorders. The bifunctional nature of Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) allows for the creation of complex molecular architectures that can mimic natural biomolecules with high precision.
One of the most compelling aspects of this compound is its potential in drug discovery and development. The diethyl ester groups provide a site for further chemical modifications, enabling researchers to tailor the molecule's properties for specific biological activities. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes implicated in disease pathways. This adaptability makes it an indispensable tool in medicinal chemistry.
The synthesis of Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of glycine derivatives with benzyl bromide to form the N-benzylated intermediate. Subsequent reactions with 1,2-diaminoethane introduce the ethanediyl units, followed by esterification to yield the final product. This synthetic route underscores the compound's accessibility while maintaining high purity standards essential for pharmaceutical use.
From a biochemical perspective, the compound's structure facilitates interactions with biological macromolecules such as proteins and enzymes. The phenylmethyl groups act as hydrophobic anchors that enhance binding affinity, while the flexible glycine backbone allows for conformational adjustments that optimize receptor interactions. Such features are critical for designing molecules that can selectively target pathological processes without off-target effects.
The application of computational chemistry has further advanced the understanding of this compound's behavior. Molecular modeling studies have revealed insights into its binding mechanisms and pharmacophoric features. These simulations not only predict potential drug candidates but also guide experimental design by identifying optimal modifications. The integration of computational methods with traditional synthetic approaches has accelerated the pace of drug discovery significantly.
In clinical research, derivatives of Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) have shown promise in preclinical trials for various therapeutic indications. For example, protease inhibitors derived from this scaffold have demonstrated efficacy in models of cancer and infectious diseases. The ability to fine-tune molecular properties through structural modifications has allowed researchers to develop compounds with improved pharmacokinetic profiles.
The environmental impact of synthesizing and utilizing this compound is another area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess its environmental footprint after application in pharmaceutical formulations. These initiatives align with broader sustainability goals within the chemical industry.
The future prospects for Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI) are vast and multifaceted. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in addressing global health challenges. Its versatility as a building block for complex molecules ensures its continued relevance in both academic and industrial settings.
183995-63-3 (Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester (9CI)) Related Products
- 17136-37-7(Glycine,N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-, ethyl ester)
- 5453-99-6(4-Benzylmorpholin-2-one)
- 94226-55-8(Glycine,N,N-bis(phenylmethyl)-, methyl ester)
- 77385-90-1(Ethyl 2-(dibenzylamino)acetate)
- 6436-90-4(Ethyl 2-(benzylamino)acetate)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
